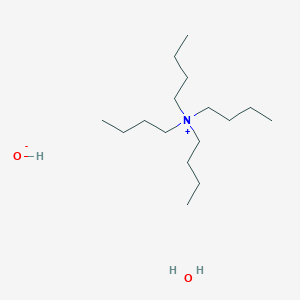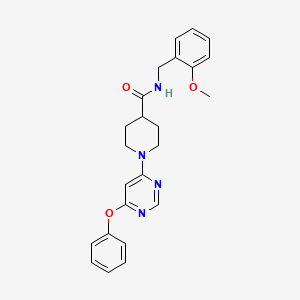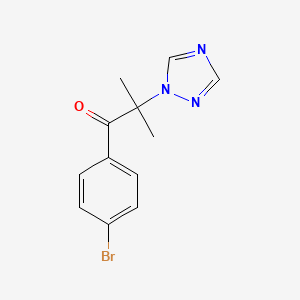
1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives.
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with 2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promising antimicrobial and anticancer activities in various in vitro studies.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The compound’s ability to form hydrogen bonds with different targets enhances its pharmacokinetic and pharmacological properties .
Comparación Con Compuestos Similares
1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one can be compared with other 1,2,4-triazole derivatives such as:
- 1-(4-chlorophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(4-fluorophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(4-iodophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can significantly affect their biological activities and chemical properties. The presence of the bromine atom in this compound imparts unique reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-12(2,16-8-14-7-15-16)11(17)9-3-5-10(13)6-4-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGAEBKFSUUNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Br)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![METHYL 7-(4-CHLOROPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2914800.png)
![ethyl 5-{N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)
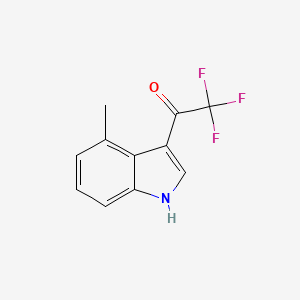
![N-(3-chlorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2914808.png)
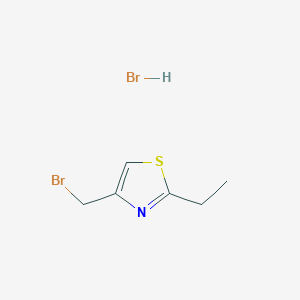
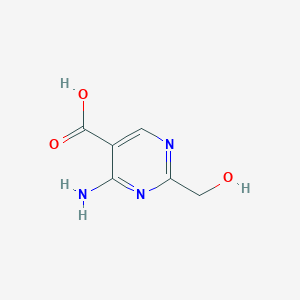
![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)
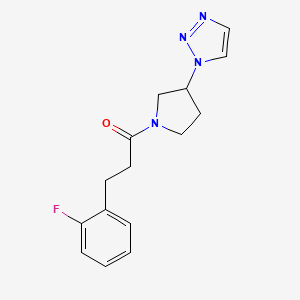
![6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile](/img/structure/B2914817.png)
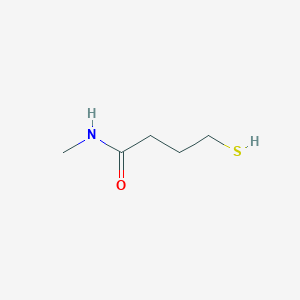

![1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2914820.png)
